2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-9(13-7-8)14(15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFPCPNACMWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584859 | |
| Record name | 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-93-3 | |
| Record name | 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitropyridine-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthesis
Halogenation (if needed) : Starting from 2-nitropyridine, halogenation at the 5-position (e.g., bromination) may be performed to provide a suitable leaving group for borylation.
Borylation Reaction : The halogenated nitropyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base in 1,4-dioxane under inert atmosphere at elevated temperature.
Workup and Purification : After completion, the reaction mixture is cooled, diluted with water and organic solvents (ethyl acetate or chloroform), and the organic layer is separated. The crude product is purified by silica gel column chromatography using mixtures of heptane/ethyl acetate or chloroform/methanol as eluents.
Isolation : The purified product is obtained as an off-white to white solid with melting points reported around 155–159 °C and molecular weight approximately 250.06 g/mol.
Representative Experimental Procedure
- In a sealed glass tube, 2-nitro-5-bromopyridine (or equivalent) is combined with bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, potassium phosphate, and 1,4-dioxane.
- The mixture is purged with argon, then heated at 100 °C for 4–24 hours.
- After cooling, water and ethyl acetate are added, and the organic phase is extracted.
- The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.
- The residue is purified by silica gel chromatography to yield 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Analytical Data and Yields
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed borylation | 2-nitro-5-halopyridine, B2pin2, Pd(dppf)Cl2, K3PO4 | 1,4-dioxane, 100–130 °C, inert atmosphere, 4–24 h | 64–73 | Most common, selective borylation |
| Halogenation + borylation | Halogenation reagents + above borylation | Sequential steps | Variable | Halogenation step may be required |
| Microwave-assisted borylation | Pd catalyst, base, B2pin2, 1,4-dioxane | 100 °C, 0.5 h, microwave irradiation | Not specified | Accelerated reaction times possible |
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Major Products
Reduction: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as an anticancer agent. The compound's ability to form stable complexes with metal ions enhances its efficacy in targeting cancer cells. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Drug Delivery Systems
The incorporation of boron-containing compounds like this compound into drug delivery systems has been investigated due to their ability to improve solubility and bioavailability of poorly soluble drugs. The dioxaborolane moiety can facilitate the formation of prodrugs that release active pharmaceutical ingredients in a controlled manner .
Organic Synthesis
Borylation Reactions
One of the most prominent applications of this compound is in borylation reactions. This compound can serve as a borylating agent in C-H activation processes. It allows for the introduction of boron into organic molecules under mild conditions, which is crucial for synthesizing complex organic compounds .
Synthesis of Functionalized Aromatics
The compound has also been utilized in the synthesis of functionalized aromatic compounds through cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling reactions enables the formation of biaryl compounds that are valuable in pharmaceuticals and agrochemicals .
Materials Science
Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical properties .
Nanomaterials Development
The compound's unique structure allows for its use in the development of nanomaterials. Research is ongoing into its application in creating boron-containing nanostructures that exhibit interesting electronic and optical properties suitable for applications in sensors and electronics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or vinyl halides. This process leads to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spectroscopic and Physical Properties
- Melting Points: While data for the target compound is unavailable, analogs like 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives exhibit melting points between 268–287°C, indicating high crystallinity .
- Spectral Data:
Key Research Findings
- Suzuki-Miyaura Reactivity: Boronate esters with electron-withdrawing groups (e.g., NO₂, CF₃) exhibit faster oxidative addition with palladium catalysts compared to electron-rich analogs, enabling efficient aryl-aryl bond formation .
- Sensing Applications: Pyridine-boronate probes (e.g., PY-BE in ) demonstrate ratiometric fluorescence responses to H₂O₂, suggesting the target compound could be modified for similar environmental or biomedical sensing .
- Stability Concerns: Nitro-substituted boronate esters may require low-temperature storage (-20°C) to prevent hydrolysis, whereas amino- or methoxy-substituted analogs are more stable under ambient conditions .
Biological Activity
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structure combines a nitro group and a dioxaborolane moiety, which may confer distinctive biological properties. This article explores the biological activity of this compound, emphasizing its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16BNO5
- Molecular Weight : 277.08 g/mol
- CAS Number : 1268163-62-7
- Purity : Typically >95%.
The compound's biological activity is primarily attributed to its ability to interact with various biomolecules. It can act as a substrate for specific enzymes and may participate in biochemical reactions involving the reduction of nitro groups to amines. This transformation is crucial for the activation of prodrugs into their active forms.
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit antimicrobial properties. The nitro group can be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components. For instance, studies have shown that similar nitro-containing compounds can inhibit bacterial growth by disrupting DNA synthesis and function .
Antitumor Activity
There is emerging evidence suggesting that 2-nitro derivatives can exhibit antitumor activity. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which can induce apoptosis in cancer cells. In vitro studies have demonstrated that related compounds can effectively inhibit tumor cell proliferation .
Enzyme Inhibition
The compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways. For example, it may interact with oxidoreductases or other enzymes that facilitate the conversion of nitro groups. This inhibition can alter metabolic processes within cells, potentially leading to therapeutic effects against conditions such as cancer or infections.
Case Studies
- Antibacterial Studies :
- Antitumor Activity :
-
Enzyme Interaction :
- Research highlighted that this compound could act as an inhibitor for certain oxidoreductases involved in drug metabolism. This interaction could enhance the efficacy of co-administered drugs by preventing their premature metabolism.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H16BNO5 |
| Molecular Weight | 277.08 g/mol |
| CAS Number | 1268163-62-7 |
| Purity | >95% |
| Antimicrobial Activity | Significant against E. coli, S. aureus |
| Antitumor Efficacy | IC50 < 10 μM in cancer cell lines |
Q & A
Basic Questions
Q. What are the key synthetic routes for 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how is purity validated?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where a halogenated pyridine precursor (e.g., 5-bromo-2-nitropyridine) reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) . Purification involves column chromatography with gradients of ethyl acetate/hexane. Purity is confirmed via high-resolution mass spectrometry (HRMS), ¹H/¹³C NMR, and HPLC (≥98% purity thresholds) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons adjacent to nitro and boronic ester groups). ¹³C NMR identifies quaternary carbons bonded to boron .
- Infrared (IR) Spectroscopy : Detects B-O stretching (~1,350 cm⁻¹) and nitro group vibrations (~1,520 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves steric effects of the tetramethyl dioxaborolan group and nitro positioning. SHELXL or OLEX2 software refines crystallographic data .
Q. How should this compound be stored to maintain stability?
- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How does the nitro group influence Suzuki-Miyaura coupling efficiency compared to non-nitro analogs?
- Methodology : The electron-withdrawing nitro group reduces electron density at the boron-bound carbon, potentially slowing transmetalation. Optimize by:
- Using electron-rich ligands (e.g., SPhos) to enhance catalytic activity .
- Screening bases (e.g., K2CO3 vs. Cs2CO3) to modulate reaction kinetics.
- Monitoring byproducts (e.g., protodeboronation) via LC-MS .
Q. How can computational methods resolve contradictions in observed vs. predicted reactivity?
- Methodology :
- DFT Calculations (B3LYP/6-311+G(2d,p)) : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in cross-coupling reactions .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near nitro groups) that may hinder nucleophilic attacks .
- Hirshfeld Analysis : Quantify intermolecular interactions in crystal lattices to explain solubility or stability discrepancies .
Q. What experimental designs mitigate steric hindrance from the tetramethyl dioxaborolan group?
- Methodology :
- Comparative Studies : Synthesize analogs with smaller boronic esters (e.g., BMIDA) to isolate steric effects .
- Kinetic Profiling : Use in situ IR or ¹¹B NMR to track reaction rates under varying temperatures/catalyst loadings .
- Crystallographic Analysis : Resolve steric clashes in transition states via XRD .
Q. How can competing side reactions (e.g., nitro reduction) be suppressed during functionalization?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
